REACTION_CXSMILES
|
[N:1]1[C:8]([NH2:9])=[N:7][C:5]([NH2:6])=[N:4][C:2]=1[NH2:3].[NH:10]1[C:17](=[O:18])[NH:16][C:14](=[O:15])[NH:13][C:11]1=[O:12].O1CCCC1>O>[C:2]1([NH2:3])[N:4]=[C:5]([NH2:6])[N:7]=[C:8]([NH2:9])[N:1]=1.[C:11]1([NH:13][C:14](=[O:15])[NH:16][C:17](=[O:18])[NH:10]1)=[O:12] |f:4.5|
|
Name
|
|
Quantity
|
98.2 g
|
Type
|
reactant
|
Smiles
|
N1=C(N)N=C(N)N=C1N
|
Name
|
|
Quantity
|
100.6 g
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)NC1=O
|
Name
|
polycarbonate
|
Quantity
|
28.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2000 g
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
222 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser and a stirrer
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
WAIT
|
Details
|
the mixture was aged at the same temperature for one hour and 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
Subsequently, the solvent was filtered off
|
Type
|
CUSTOM
|
Details
|
the product was dried under reduced pressure at 50° C. for 5 hours
|
Duration
|
5 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=NC(=NC(=N1)N)N)N.C1(=O)NC(=O)NC(=O)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1[C:8]([NH2:9])=[N:7][C:5]([NH2:6])=[N:4][C:2]=1[NH2:3].[NH:10]1[C:17](=[O:18])[NH:16][C:14](=[O:15])[NH:13][C:11]1=[O:12].O1CCCC1>O>[C:2]1([NH2:3])[N:4]=[C:5]([NH2:6])[N:7]=[C:8]([NH2:9])[N:1]=1.[C:11]1([NH:13][C:14](=[O:15])[NH:16][C:17](=[O:18])[NH:10]1)=[O:12] |f:4.5|
|
Name
|
|
Quantity
|
98.2 g
|
Type
|
reactant
|
Smiles
|
N1=C(N)N=C(N)N=C1N
|
Name
|
|
Quantity
|
100.6 g
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)NC1=O
|
Name
|
polycarbonate
|
Quantity
|
28.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2000 g
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
222 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser and a stirrer
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
WAIT
|
Details
|
the mixture was aged at the same temperature for one hour and 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
Subsequently, the solvent was filtered off
|
Type
|
CUSTOM
|
Details
|
the product was dried under reduced pressure at 50° C. for 5 hours
|
Duration
|
5 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=NC(=NC(=N1)N)N)N.C1(=O)NC(=O)NC(=O)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |